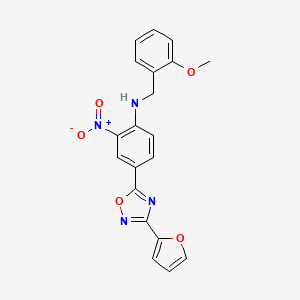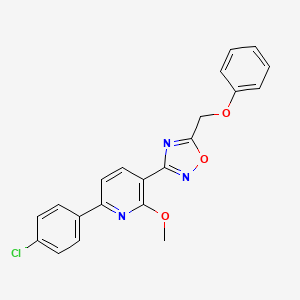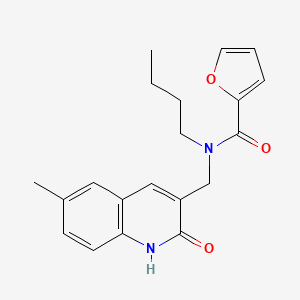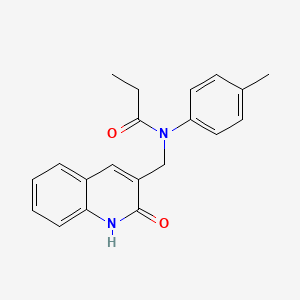
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HQP-1351, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a promising candidate for the treatment of bacterial infections caused by multidrug-resistant (MDR) bacteria.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide prevents bacterial growth and replication, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to have low toxicity in vitro and in vivo, indicating that it has a favorable safety profile for potential clinical use. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is its broad-spectrum activity against MDR bacteria. This makes it a promising candidate for the treatment of infections that are difficult to treat with traditional antibiotics. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is that it is still in the preclinical development stage, and further studies are needed to evaluate its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide in animal models and human clinical trials. Finally, there is a need for the development of new antibiotics to combat the growing threat of antibiotic-resistant bacteria, and N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has the potential to be a valuable addition to the arsenal of antimicrobial agents.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves a multi-step process that includes the reaction of 2-hydroxyquinoline-3-carboxaldehyde with p-tolylmagnesium bromide, followed by the addition of propionyl chloride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its antibacterial activity against MDR bacteria. It has shown promising results against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has also been shown to be effective against biofilms, which are notoriously difficult to treat with traditional antibiotics.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-19(23)22(17-10-8-14(2)9-11-17)13-16-12-15-6-4-5-7-18(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMHKWIAHCIHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

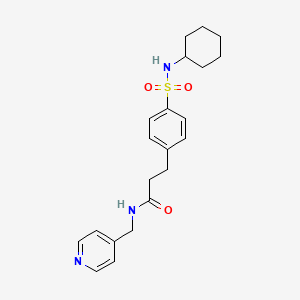
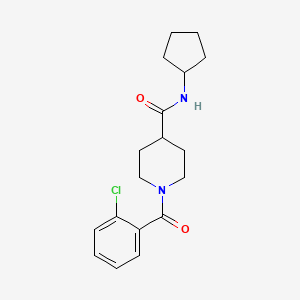

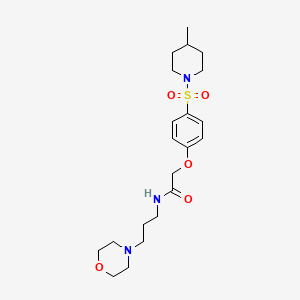
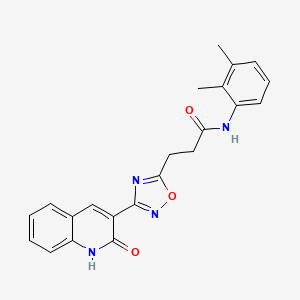

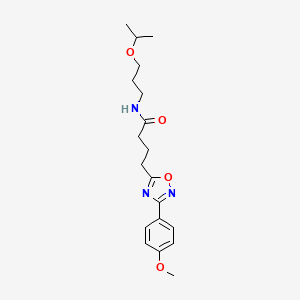
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
